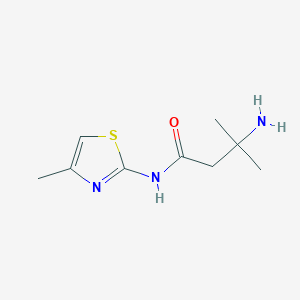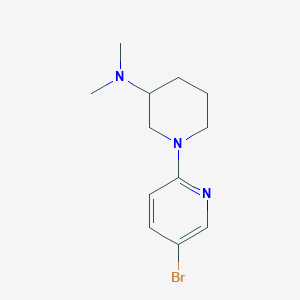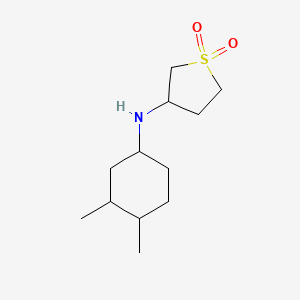
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as DTTDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has unique properties that make it useful in various fields, including biochemistry, pharmacology, and molecular biology. In
科学的研究の応用
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it is used as a reducing agent to break disulfide bonds in proteins. This property makes this compound useful in protein purification and analysis, as well as in the study of protein folding and stability.
This compound has also been used in pharmacology research as a potential drug target. Studies have shown that this compound can inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
作用機序
The mechanism of action of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is based on its ability to reduce disulfide bonds in proteins. Disulfide bonds are formed between two cysteine residues in a protein, and their presence can affect the protein's structure and function. This compound reacts with these bonds, breaking them and forming two thiol groups. This reaction results in the reduction of the protein and can lead to changes in its conformation and activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful in scientific research. Its ability to reduce disulfide bonds in proteins can lead to changes in the protein's structure and function, which can be studied in vitro. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has several advantages for lab experiments. Its ability to reduce disulfide bonds in proteins makes it useful in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, this compound is easy to synthesize and has a high purity, making it suitable for large-scale production.
However, this compound also has some limitations for lab experiments. Its reducing properties can affect other molecules in the sample, leading to unwanted side reactions. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. One potential direction is the development of new drugs based on this compound's ability to inhibit certain enzymes. Additionally, the antioxidant properties of this compound could be further studied for their potential use in the treatment of oxidative stress-related diseases.
Another future direction is the study of this compound's effects on different types of proteins. While this compound has been shown to reduce disulfide bonds in many proteins, its effects on specific proteins may vary. Further research could help to identify specific proteins that are affected by this compound and the mechanisms behind these effects.
Conclusion:
This compound is a chemical compound with unique properties that make it useful in various fields of scientific research. Its ability to reduce disulfide bonds in proteins has made it a valuable tool in protein purification and analysis, as well as in the study of protein folding and stability. Additionally, this compound has potential applications in pharmacology and the treatment of oxidative stress-related diseases. While there are some limitations to its use, this compound has several advantages for lab experiments and is a promising area of study for future research.
合成法
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a variety of methods, but the most common one involves the reaction of 2,4-diamino-6-methylpyrimidine with 1,3-dithiane-2-thione in the presence of a strong base such as sodium hydride. The resulting product is then treated with dimethyl sulfate to give this compound. This synthesis method yields a high purity product with good yields, making it suitable for large-scale production.
特性
IUPAC Name |
4-N-(1,1-dioxothian-3-yl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-15(2)11-12-6-5-10(14-11)13-9-4-3-7-18(16,17)8-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBCMASYOZADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)NC2CCCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)


![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)

![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)